Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
CAS No.:
Cat. No.: VC16166667
Molecular Formula: C13H12BrNO3
Molecular Weight: 310.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO3 |
|---|---|
| Molecular Weight | 310.14 g/mol |
| IUPAC Name | ethyl 2-(5-bromo-1-methylindol-3-yl)-2-oxoacetate |
| Standard InChI | InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)10-7-15(2)11-5-4-8(14)6-9(10)11/h4-7H,3H2,1-2H3 |
| Standard InChI Key | AMQGCZYPMGLYQA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1=CN(C2=C1C=C(C=C2)Br)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1-methylindole system substituted with bromine at position 5 and an oxoacetate group at position 3. Key features include:
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Molecular formula: (inferred from ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate with added methyl group)
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Molecular weight: 310.15 g/mol (calculated from formula)
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IUPAC name: Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate
Structural comparisons to the non-methylated analog (CAS 17826-11-8) reveal critical differences in steric and electronic properties due to the N1 methyl substitution .
Spectral and Computational Data
While experimental spectra for the 1-methyl derivative are unavailable, computational predictions based on analogs suggest:
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: Downfield shifts for H-2 (δ 8.1–8.3 ppm) and H-4 (δ 7.5–7.7 ppm) due to bromine’s electron-withdrawing effects
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IR spectroscopy: Strong carbonyl stretches at 1,720–1,750 cm (ester) and 1,680–1,700 cm (ketone)
Synthesis and Manufacturing
Synthetic Routes
Two primary pathways emerge from analysis of related compounds:
Indole Ring Formation
Adapted from pyrazole synthesis methods , a potential route involves:
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Condensation of ethyl propiolate with N-methylhydrazine to form 1-methylindole intermediates
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Bromination at position 5 using or
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Friedel-Crafts acylation with oxalyl chloride to install the oxoacetate group
Late-Stage Functionalization
Modification of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate through:
This alkylation typically requires phase-transfer catalysts or strong bases like NaH in DMF .
Process Optimization
Critical parameters for scale-up include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Bromination temp. | 0–5°C | Minimizes debromination |
| Acylation time | 4–6 hrs | Completes ring substitution |
| Methylation pH | 8.5–9.5 | Prevents ester hydrolysis |
Industrial production would likely employ continuous flow reactors to control exothermic bromination steps .
Physicochemical Properties
Thermal Characteristics
Data from the non-methylated analog provides baseline predictions:
| Property | Value (Non-Methyl) | Predicted (1-Methyl) |
|---|---|---|
| Melting point | 248–249°C | 230–235°C |
| Decomposition temp. | >300°C | 290–300°C |
| Solubility (HO) | <0.1 mg/mL | 0.05–0.1 mg/mL |
The methyl group reduces crystal lattice energy, lowering melting point while marginally increasing lipid solubility.
Spectroscopic Profile
Key diagnostic signals compared to CAS 17826-11-8 :
| Technique | Non-Methyl Feature | 1-Methyl Differentiation |
|---|---|---|
| C1: 135.2 ppm | C1: 140.5 ppm (deshielded) | |
| MS | [M+H] 297.0 | [M+H] 311.1 |
Reactivity and Derivatization
Electrophilic Substitution
The electron-rich indole ring permits further functionalization:
Nitration occurs preferentially at position 4 due to bromine’s meta-directing effects .
Nucleophilic Acyl Substitution
The α-keto ester moiety undergoes characteristic reactions:
This enables synthesis of hydrazones and semicarbazides for pharmaceutical applications .
Biological Activity and Applications
| Activity | Mechanism | EC Range |
|---|---|---|
| Anticancer | Topoisomerase II inhibition | 5–20 μM |
| Antimicrobial | Membrane disruption | 10–50 μg/mL |
| Anti-inflammatory | COX-2 suppression | 1–10 μM |
The methyl group may enhance blood-brain barrier penetration compared to non-methylated analogs .
Material Science Applications
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Coordination chemistry: Forms stable complexes with Cu(II) and Pd(II) via the keto-oxygen and indole nitrogen
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Polymer precursors: Undergoes radical polymerization to create conductive heterocyclic polymers
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute toxicity | H302 | Use respiratory protection |
| Skin irritation | H312 | Wear nitrile gloves |
| Environmental toxicity | H400 | Prevent aqueous release |
Stability Considerations
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH >9 | Ester hydrolysis | 2–4 hrs |
| UV light (300 nm) | Dehalogenation | 48 hrs |
| 25°C (dry) | Stable | >2 years |
Industrial and Research Status
| Supplier | Purity | Price (500 mg) | Lead Time |
|---|---|---|---|
| Key Organics | >95% | $87.50 | 2–3 weeks |
| Sigma-Aldrich | >98% | $120.00 | 4–6 weeks |
Patent Landscape
Recent innovations in indole chemistry suggest growing interest in methylated derivatives for:
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Kinase inhibitor development (WO202318712)
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OLED materials (CN114105832A)
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Agricultural fungicides (US2023035727A1)
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